N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2,4-Dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound characterized by a 1,2,4-triazole core functionalized with an ethyl group at position 4, a methylsulfonylamino-methyl moiety at position 5, and a sulfanyl-linked acetamide group at position 2. The acetamide nitrogen is substituted with a 2,4-dimethylphenyl group, contributing to its lipophilicity and steric bulk. This structural complexity positions it within a broader class of 1,2,4-triazole derivatives, which are often explored for their bioactivity in medicinal chemistry, including anti-inflammatory, antimicrobial, and enzyme-modulating properties .
Properties
CAS No. |
1033194-64-7 |
|---|---|
Molecular Formula |
C23H29N5O3S2 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H29N5O3S2/c1-6-27-21(14-28(33(5,30)31)19-10-7-16(2)8-11-19)25-26-23(27)32-15-22(29)24-20-12-9-17(3)13-18(20)4/h7-13H,6,14-15H2,1-5H3,(H,24,29) |
InChI Key |
HLVKQVOVQCYPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride.
Attachment of the Aromatic Rings: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the triazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
- Triazole Core : All analogs share the 1,2,4-triazole scaffold. Substitutions at positions 3, 4, and 5 define their diversity:
- Position 4 : Typically substituted with alkyl (e.g., ethyl, methyl) or aryl (e.g., phenyl) groups. For example:
- N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () replaces the ethyl group with phenyl.
- Compound 15 () retains the ethyl group but introduces a 4-(acetylamino)phenoxy substituent. Position 5: Variations include methylsulfonylamino-methyl (target compound), phenoxy-methyl (), or heterocyclic groups (e.g., pyridinyl in ). Position 3: Consistently features a sulfanyl-linked acetamide, but the aryl group on the acetamide nitrogen varies (e.g., 2,4-dimethylphenyl in the target compound vs. 2,6-dimethylphenyl in ).
Bioactivity Profiles
- Anti-Exudative Activity : Derivatives with furan-2-yl or phenyl groups at position 5 () show efficacy in reducing inflammation, suggesting the target compound’s methylsulfonyl group may enhance solubility or target binding.
- Anticoagulant Effects: Hydrazone and sulfonamide derivatives () demonstrate prolonged bleeding times, implying that the target compound’s methylsulfonylamino-methyl group could similarly interact with clotting factors.
Physicochemical Properties
- Melting Points : Analogous compounds exhibit high melting points (207–274°C), indicative of crystalline stability and strong intermolecular forces (e.g., hydrogen bonding from acetamide and triazole groups) .
- Spectroscopic Data: IR Spectra: Common peaks for N-H (~3240 cm⁻¹), C=O (~1669 cm⁻¹), and C-S (~681 cm⁻¹) stretches (). NMR Shifts: Position-specific chemical shift differences (e.g., regions A and B in ) highlight electronic effects from substituents like methylsulfonyl vs. phenoxy.
Molecular Networking and Fragmentation Patterns
- MS/MS Clustering: Compounds with shared fragmentation patterns (e.g., triazole ring cleavage) would cluster together. The target compound’s methylsulfonyl group may yield unique fragments (e.g., SO₂-related ions) compared to phenyl or pyridinyl analogs, reducing cosine similarity scores with non-sulfonylated derivatives .
Biological Activity
N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound featuring a triazole ring and various functional groups. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.
- Sulfur-containing moiety : This component often enhances the biological activity of compounds by influencing their interaction with biological targets.
- Dimethyl and ethyl substitutions : These groups may affect the lipophilicity and overall pharmacokinetics of the compound.
Anticancer Properties
Research indicates that compounds containing triazole structures exhibit significant anticancer activity. A study highlighted that mercapto-substituted 1,2,4-triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under discussion may share similar pathways due to its structural features.
Antimicrobial Activity
The presence of the triazole ring suggests potential antimicrobial properties. Triazoles are known to disrupt fungal cell wall synthesis and have been effective against various pathogens. The compound's unique substituents may enhance its efficacy against resistant strains of bacteria and fungi.
Enzyme Inhibition
Preliminary studies suggest that compounds similar to this compound may act as inhibitors of metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
Case Study 1: Triazole Derivatives in Cancer Therapy
A recent investigation into triazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The study reported a dose-dependent relationship between the concentration of the triazole derivative and the observed reduction in tumor size . This suggests that our compound could be evaluated similarly for its anticancer potential.
Case Study 2: Antimicrobial Efficacy
Another study focused on a series of triazole derivatives showed promising results against resistant bacterial strains. The compounds were tested against Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed at varying concentrations . This highlights the potential for this compound to serve as a lead compound in developing new antimicrobial agents.
Data Table: Biological Activities of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
